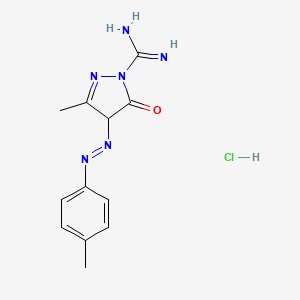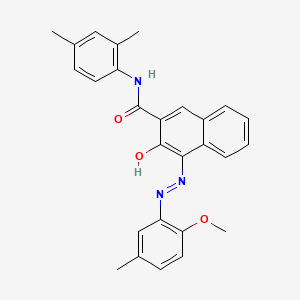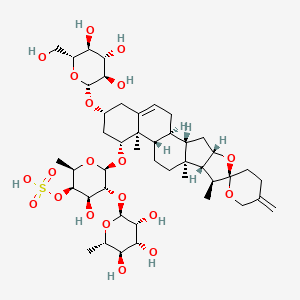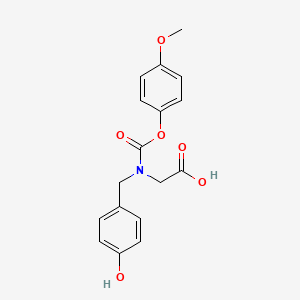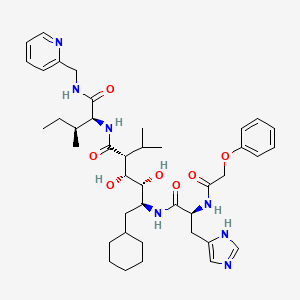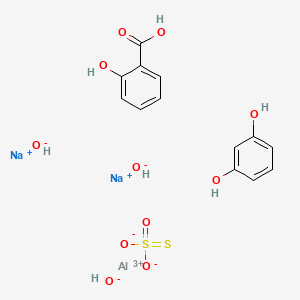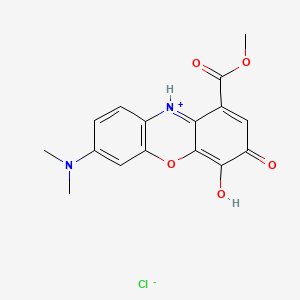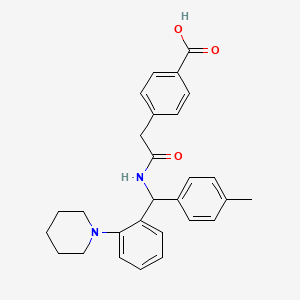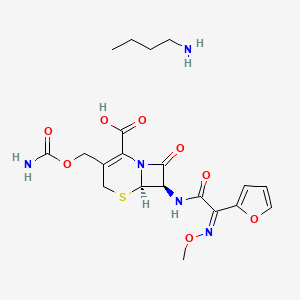
Cefuroxime butyl ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefuroxime butyl ammonium is a semisynthetic, broad-spectrum cephalosporin antibiotic. It is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cefuroxime butyl ammonium can be synthesized through a series of chemical reactions involving the modification of the cephalosporin core structureThe synthetic route may include steps such as acylation, esterification, and ammonolysis under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as nanosuspension preparation, which involves antisolvent precipitation followed by ultrasonication to produce stable amorphous nanosuspensions with improved bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions
Cefuroxime butyl ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cefuroxime derivatives .
Applications De Recherche Scientifique
Cefuroxime butyl ammonium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .
Mécanisme D'action
Cefuroxime butyl ammonium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s ability to inhibit cell wall synthesis makes it effective against a wide range of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefuroxime: A second-generation cephalosporin with similar antibacterial properties.
Cefotaxime: Another cephalosporin antibiotic with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria
Uniqueness
Cefuroxime butyl ammonium is unique due to its enhanced solubility and stability, which improve its bioavailability and therapeutic efficacy. Its ability to resist degradation by beta-lactamases also makes it a valuable option for treating infections caused by beta-lactamase-producing bacteria .
Propriétés
Numéro CAS |
403736-96-9 |
|---|---|
Formule moléculaire |
C20H27N5O8S |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
butan-1-amine;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S.C4H11N/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;1-2-3-4-5/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);2-5H2,1H3/b19-9-;/t10-,14-;/m1./s1 |
Clé InChI |
CWFUGGFLZKOYLE-JTBFTWTJSA-N |
SMILES isomérique |
CCCCN.CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
SMILES canonique |
CCCCN.CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



